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1-(3-(4-bromophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Antiviral drug discovery Influenza polymerase PB2 Virtual screening

1-(3-(4-Bromophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 328540-32-5, PubChem CID is a synthetic heterocyclic compound belonging to the quinoline–4,5-dihydro-1H-pyrazole (pyrazoline) hybrid class. It features a 4-bromophenyl substituent at the pyrazoline 3-position, a quinolin-6-yl group at the 5-position, and an N-acetyl cap.

Molecular Formula C20H16BrN3O
Molecular Weight 394.272
CAS No. 328540-32-5
Cat. No. B2682092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-bromophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
CAS328540-32-5
Molecular FormulaC20H16BrN3O
Molecular Weight394.272
Structural Identifiers
SMILESCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC4=C(C=C3)N=CC=C4
InChIInChI=1S/C20H16BrN3O/c1-13(25)24-20(12-19(23-24)14-4-7-17(21)8-5-14)16-6-9-18-15(11-16)3-2-10-22-18/h2-11,20H,12H2,1H3
InChIKeyQVFORUMLDRSCDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(4-Bromophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 328540-32-5): Chemical Identity and Procurement Baseline


1-(3-(4-Bromophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 328540-32-5, PubChem CID 645155) is a synthetic heterocyclic compound belonging to the quinoline–4,5-dihydro-1H-pyrazole (pyrazoline) hybrid class. It features a 4-bromophenyl substituent at the pyrazoline 3-position, a quinolin-6-yl group at the 5-position, and an N-acetyl cap [1]. The compound is listed in the MeSH database with a note indicating potential anti-proliferative effects on gallium-resistant lung cancer cells [2]. It was identified as a top-ranked hit (Compound 3) in a computational screen of the Diverse lib database targeting the influenza polymerase PB2 cap-binding domain [3].

Why Quinoline-Pyrazoline Hybrids Cannot Be Interchanged: The Case of 1-(3-(4-Bromophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (328540-32-5)


Quinoline–4,5-dihydro-1H-pyrazole hybrids exhibit pronounced sensitivity to substituent identity and regiochemistry, with even minor structural alterations yielding divergent target-binding profiles, ADMET properties, and interaction fingerprints. In a controlled head-to-head computational study of four top-ranked compounds from the same screening library against the influenza PB2 cap-binding domain, the 4-bromophenyl/quinolin-6-yl/N-acetyl substitution pattern of CAS 328540-32-5 (Compound 3) produced a unique interaction signature—zero hydrogen bonds, seven hydrophobic contacts, and three π–π stacking interactions [1]. This pattern differed qualitatively from Compounds 1, 2, and 4, as well as the control 93G, demonstrating that in-class compounds cannot be assumed interchangeable for applications requiring defined target engagement [1]. Furthermore, the ADMET profile of Compound 3—including LogP 2.982, minimal P-glycoprotein liability, and 94.49% plasma protein binding—differs materially from structurally related analogs, directly impacting suitability for cellular or in vivo experimental systems [2].

Quantitative Differentiation Evidence for 1-(3-(4-Bromophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (328540-32-5) vs. Closest Comparators


Docking-Based Binding Energy: 328540-32-5 vs. Control Compound 93G on Influenza PB2 Cap-Binding Domain

In a virtual screening campaign against the influenza polymerase PB2 cap-binding domain, CAS 328540-32-5 (reported as Compound 3) exhibited a docking binding energy of −9.9 kcal/mol, representing a 2.1 kcal/mol improvement over the control molecule 93G (−7.8 kcal/mol) and ranking third among four selected hits [1]. The docking was performed using Autodock Vina with the Chimera plugin, with the grid center at coordinates X = −50.0, Y = 4.48, Z = −3.14 and grid dimensions of 20 Å per axis [2].

Antiviral drug discovery Influenza polymerase PB2 Virtual screening

MM/GBSA Binding Free Energy: 328540-32-5 Demonstrates Superior Precision vs. Control and Competitive Affinity vs. Compound 4

Following 500 ns molecular dynamics simulations using the generalized amber force field (GAFF) in AMBER, the MM/GBSA binding free energy (ΔG) of CAS 328540-32-5 was calculated as −52.95 ± 8.14 kcal/mol [1]. This value is superior to Compound 1 (−48.46 ± 8.48 kcal/mol) and comparable to Compound 4 (−53.30 ± 11.57 kcal/mol), but critically, the standard deviation for 328540-32-5 (±8.14) is markedly tighter than that of the control 93G (±45.08 kcal/mol), indicating a far more reliable and reproducible binding energy prediction [2].

Free energy calculation MM/GBSA Influenza PB2 inhibitor

ADMET Differentiation: LogP, P-Glycoprotein, and Plasma Protein Binding of 328540-32-5 vs. In-Class Compounds

ADMET profiling using ADMETLAB 2.0 revealed that CAS 328540-32-5 possesses a LogP of 2.982—substantially lower than Compound 1 (LogP 4.248) and Compound 2 (LogP 3.989)—indicating more favorable hydrophilicity for aqueous solubility [1]. Unlike Compounds 1 and 2, which showed strong P-glycoprotein inhibition, 328540-32-5 exhibited minimal interaction as a P-glycoprotein inhibitor or substrate, potentially reducing efflux-related resistance risks [1]. The compound demonstrated 94.49% plasma protein binding, comparable to Compound 2 (94.40%) and Compound 4 (data not shown), and moderate blood-brain barrier permeability [2]. It satisfied both Lipinski's Rule of Five and the Golden Triangle rule [2].

ADMET prediction Drug-likeness Pharmacokinetics

Unique π–π Stacking Interaction Profile: 328540-32-5 Engages Three Aromatic Residues vs. Two or One for All Comparators

Intermolecular interaction analysis of the PB2 cap-binding domain complexes (Table 2) revealed that CAS 328540-32-5 (Compound 3) forms three distinct π–π stacking interactions with Phe323, His357, and Phe325—the highest count among all four hit compounds and the control [1]. In contrast, Compound 1 and Compound 2 each formed only two π–π stacking interactions (Phe323, His357), Compound 4 formed one (Phe323), and the control 93G formed one (Phe323) [2]. Additionally, 328540-32-5 established seven hydrophobic contacts (Glu361, Arg332, Ser337, Phe363, Phe404, Asn429, Ser324) with zero hydrogen bonds [2].

Protein-ligand interactions π–π stacking Structure-based drug design

Protein-Ligand Complex Stability: RMSF Profile of 328540-32-5 vs. Compound 1 and Compound 4

Root mean square fluctuation (RMSF) analysis over 500 ns MD simulations showed that the PB2 protein in complex with CAS 328540-32-5 exhibited RMSF values below 5 Å for residues 90–110, compared to below 3 Å for the Compound 1 complex and below 5 Å for Compound 4 [1]. While Compound 1 displayed tighter RMSF (<3 Å) in this segment, the 328540-32-5 complex maintained RMSF within the 5 Å threshold indicative of a stable interaction, with the control complex exhibiting RMSF below 3 Å [2]. Compound 3 also showed a ligand RMSD of 3.5 Å with minor fluctuations up to 200 ns, suggesting dynamic conformational sampling without loss of binding [3].

Molecular dynamics RMSF Protein-ligand stability

Recommended Research and Procurement Scenarios for 1-(3-(4-Bromophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 328540-32-5)


Influenza Antiviral Lead Optimization: PB2 Cap-Binding Domain Inhibitor Development

CAS 328540-32-5 is a computationally validated hit against the influenza polymerase PB2 cap-binding domain, with a docking score of −9.9 kcal/mol (vs. control 93G at −7.8 kcal/mol), MM/GBSA ΔG of −52.95 ± 8.14 kcal/mol, and a unique triple π–π stacking interaction profile [1]. Procurement is recommended for medicinal chemistry teams pursuing PB2-targeted influenza inhibitors, particularly for structure-activity relationship (SAR) studies focused on the role of π-stacking in cap-binding domain engagement. Its balanced ADMET profile (LogP 2.982, minimal P-gp liability, 94.49% PPB) further supports progression to cellular antiviral assays [2].

Computational Chemistry Benchmarking: Free Energy Method Validation and Force Field Testing

The compound's well-characterized 500 ns MD trajectory and tightly constrained MM/GBSA free energy (±8.14 kcal/mol) make it an ideal reference compound for validating molecular dynamics protocols, free energy perturbation (FEP) methods, and force field parameters targeting quinoline- and pyrazoline-containing ligands [1]. Its intermediate RMSF profile and dynamic conformational behavior (ligand RMSD 3.5 Å) provide a challenging yet tractable test case for assessing simulation convergence and sampling adequacy [3].

Pharmacophore Model Construction: Aromatic Stacking-Driven Binding Hypotheses

With three π–π stacking interactions (Phe323, His357, Phe325)—the highest count among all four compounds screened—CAS 328540-32-5 serves as a key template for constructing and validating pharmacophore models that emphasize aromatic stacking contributions to PB2 inhibitor binding [1]. Its zero-hydrogen-bond interaction profile further distinguishes it as a control compound for isolating the contribution of non-polar contacts to binding affinity in structure-based drug design campaigns [4].

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